

Cupric Isononanoate Coordination Compound: A Technical Overview

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Compound of Interest		
Compound Name:	Cupric isononanoate	
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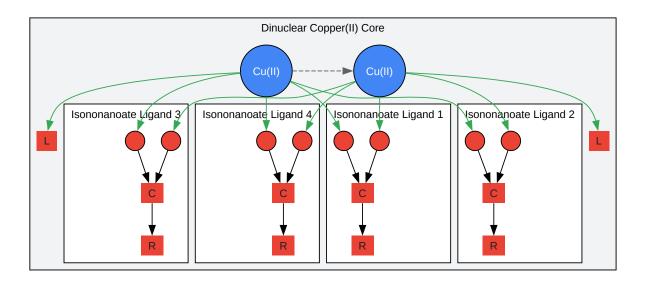
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated molecular structure, synthesis, and characterization of **cupric isononanoate**, also known as copper(II) 3,5,5-trimethylhexanoate. While specific crystallographic and detailed spectroscopic data for this exact compound are not readily available in the surveyed scientific literature, this document extrapolates its expected properties based on the well-established chemistry of analogous copper(II) carboxylates, particularly those with long or branched alkyl chains.

Predicted Molecular Structure

Copper(II) carboxylates frequently adopt a dinuclear "paddle-wheel" structure, and it is highly probable that **cupric isononanoate** conforms to this motif. In this arrangement, two copper(II) ions are bridged by four isononanoate ligands. The carboxylate groups of the isononanoate ligands act as the bridging units, with each copper ion being coordinated to four oxygen atoms from four different carboxylate groups in a square planar geometry. The coordination sphere of each copper ion is typically completed by an axial ligand, which could be a solvent molecule (like water or ethanol) or another donor ligand, resulting in a distorted square pyramidal geometry.[1][2] The intramolecular Cu-Cu distance in such structures is a key parameter influenced by the nature of the carboxylate and axial ligands.





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Fig. 1: Proposed paddle-wheel structure of cupric isononanoate.

Synthesis Protocols

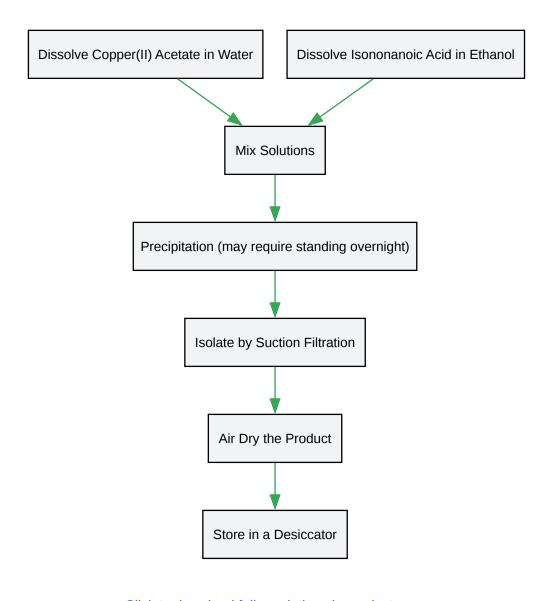
The synthesis of copper(II) carboxylates can be achieved through several established methods. Below are detailed experimental protocols adapted for the synthesis of **cupric isononanoate**.

Reaction of Copper(II) Acetate with Isononanoic Acid

This method is particularly suitable when the carboxylic acid is soluble in ethanol and less soluble in water.[2]

Workflow:





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Fig. 2: Synthesis workflow for cupric isononanoate.

Protocol:

- Dissolve a stoichiometric amount of copper(II) acetate monohydrate in a minimal amount of deionized water in an Erlenmeyer flask.
- In a separate flask, dissolve the corresponding stoichiometric amount of isononanoic acid (3,5,5-trimethylhexanoic acid) in a minimum volume of ethanol.
- Mix the two solutions in a beaker with stirring.



- If a precipitate does not form immediately, cover the beaker and allow it to stand, potentially overnight.
- Collect the resulting precipitate by suction filtration.
- Wash the product with small portions of ethanol to remove any unreacted starting materials.
- Allow the product to air dry, and then store it in a desiccator over a suitable drying agent.

Reaction of a Sodium Salt of Isononanoic Acid with Copper(II) Sulfate

This method is preferable when the sodium salt of the carboxylic acid is water-soluble and the resulting copper(II) carboxylate has low water solubility.[2]

Protocol:

- Dissolve a measured amount of isononanoic acid in a minimal amount of ethanol in an Erlenmeyer flask.
- Add a 2 M solution of sodium hydroxide dropwise with stirring until the solution is just basic to litmus paper, forming sodium isononanoate in situ.
- In a separate flask, dissolve a stoichiometric amount of copper(II) sulfate pentahydrate in a minimum amount of deionized water.
- Mix the two solutions in a beaker. If a precipitate does not form immediately, cover the beaker and let it stand for up to 24 hours.
- Isolate the precipitate by vacuum filtration.
- Wash the product with deionized water and then with a small amount of ethanol.
- Air dry the product and store it in a desiccator.

Spectroscopic and Thermal Characterization



The following tables summarize the expected spectroscopic and thermal properties of **cupric isononanoate** based on data from analogous copper(II) carboxylates with long and branched alkyl chains.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a crucial tool for confirming the coordination of the carboxylate group to the copper(II) ion. The key diagnostic bands are the asymmetric (vas) and symmetric (vs) stretching vibrations of the COO- group.[1][3]

Vibrational Mode	Expected Wavenumber Range (cm ⁻¹)	Interpretation
vas(COO ⁻)	1580 - 1620	Asymmetric stretching of the coordinated carboxylate group.
vs(COO ⁻)	1410 - 1450	Symmetric stretching of the coordinated carboxylate group.
Δν (vas - vs)	170 - 250	The difference in wavenumber between the asymmetric and symmetric stretches is indicative of a bridging bidentate coordination mode, characteristic of the paddle-wheel structure.[1]
ν(Cu-O)	400 - 500	Stretching vibration of the copper-oxygen bond, confirming coordination.[1]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of copper(II) complexes provides information about the d-orbital electronic transitions.



Transition	Expected Wavelength Range (nm)	Interpretation
d-d transition	650 - 720	A broad absorption band in this region is characteristic of the d-d electronic transitions of the Cu(II) ion in a square pyramidal or distorted octahedral geometry.[4][5]
Ligand-to-Metal Charge Transfer (LMCT)	< 400	More intense absorptions at shorter wavelengths can be attributed to charge transfer from the carboxylate ligands to the copper(II) center.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the thermal stability and decomposition pathway of the compound.

Decomposition Step	Expected Temperature Range (°C)	Event
1	100 - 150	Loss of any coordinated or lattice solvent molecules (e.g., water, ethanol).
2	200 - 400	Decomposition of the anhydrous copper(II) isononanoate, with the loss of the organic ligands.
Final Residue	> 400	Formation of copper(II) oxide (CuO) or a mixture of copper oxides.

Conclusion



While a dedicated structural and spectroscopic study of **cupric isononanoate** is not prominently available, the extensive body of research on analogous copper(II) carboxylates provides a strong basis for predicting its properties. It is anticipated that **cupric isononanoate** will adopt a dinuclear paddle-wheel structure, which can be synthesized via straightforward metathesis reactions. Its characterization is expected to reveal spectroscopic and thermal properties consistent with other long-chain copper(II) carboxylates. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with or developing applications for this compound. Further experimental work is warranted to definitively elucidate the precise structural and physical parameters of **cupric isononanoate**.

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